2-(Pyridazin-4-YL)acetonitrile

説明

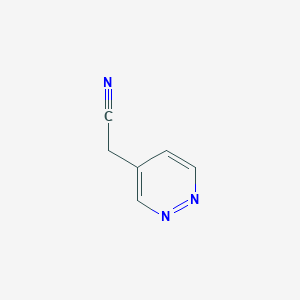

2-(Pyridazin-4-YL)acetonitrile is a heterocyclic compound featuring a pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted with an acetonitrile group. Cyano-substituted heterocycles, such as indole-2-carbonitriles and pyrimidine derivatives, are known precursors for bioactive molecules, including antimalarials and kinase inhibitors . The nitrile group enhances reactivity, enabling participation in cyclization and coupling reactions, as demonstrated in the synthesis of triazoles and pyrazolo-pyrimidines .

特性

IUPAC Name |

2-pyridazin-4-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c7-3-1-6-2-4-8-9-5-6/h2,4-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVQXLINRIUVLHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60725520 | |

| Record name | (Pyridazin-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60725520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142927-95-4 | |

| Record name | (Pyridazin-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60725520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

Pyridazinone, a derivative of pyridazine, has been associated with a wide range of pharmacological activities. .

Mode of Action

It’s worth noting that pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities. The specific interactions of 2-(Pyridazin-4-YL)acetonitrile with its targets and the resulting changes are areas for future research.

Biochemical Pathways

Pyridazinone derivatives have been associated with a broad spectrum of activities, suggesting that they may interact with multiple biochemical pathways

Result of Action

Given the broad spectrum of activities associated with pyridazinone derivatives, it is plausible that this compound could have diverse molecular and cellular effects

生物活性

2-(Pyridazin-4-YL)acetonitrile, with the chemical formula C7H6N2, is a pyridazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

- Molecular Formula : C7H6N2

- CAS Number : 1142927-95-4

- Molecular Weight : 134.14 g/mol

Biological Activities

The biological activities of this compound have been primarily investigated in the context of its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In one study, derivatives of pyridazine were synthesized and evaluated against various bacterial strains. The compound demonstrated notable inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Potential

The compound has also been evaluated for anticancer activity. A study focusing on pyridazine derivatives reported that certain modifications of the pyridazine ring could enhance cytotoxicity against cancer cell lines. Specifically, compounds with electron-withdrawing groups showed improved potency in inhibiting cancer cell proliferation .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets, including enzymes and receptors associated with microbial growth and cancer cell survival. The presence of the pyridazine moiety is crucial for its activity, as it may facilitate binding to target sites.

Table 1: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50/EC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 15 | |

| Anticancer | HeLa Cells | 20 | |

| Anticancer | MCF-7 Cells | 25 |

Case Study: Antimicrobial Efficacy

In a recent study, this compound was tested against a panel of bacterial strains. The compound exhibited an IC50 value of 15 µM against Staphylococcus aureus, indicating promising antimicrobial activity. The study concluded that further structural modifications could enhance efficacy and selectivity .

Case Study: Anticancer Activity

Another investigation focused on the anticancer properties of this compound using HeLa and MCF-7 cell lines. Results indicated that at concentrations of 20 µM for HeLa cells and 25 µM for MCF-7 cells, significant cytotoxic effects were observed. The study emphasized the importance of the pyridazine ring in mediating these effects .

類似化合物との比較

Structural and Functional Group Analysis

Table 1: Key Structural Features and Properties

Key Observations:

- Pyridazine vs. Pyridine : Pyridazine’s two adjacent nitrogen atoms increase ring electron deficiency compared to pyridine, enhancing electrophilic substitution difficulty but favoring nucleophilic reactions. For example, 2-(Pyridin-4-yl)acetonitrile HCl is utilized in drug synthesis due to pyridine’s moderate basicity and stability .

- Fluorinated Derivatives : The 4-fluoro substituent in 2-(4-fluoropyridin-2-yl)acetonitrile improves metabolic stability and lipophilicity, critical for CNS-targeting drugs .

- Trifluoromethyl Effects : The -CF₃ group in pyrimidine derivatives (e.g., 2-(4-(Trifluoromethyl)pyrimidin-2-yl)acetonitrile) lowers pKa (-2.53), indicating strong electron-withdrawing effects that enhance acidity and reactivity in cross-coupling reactions .

- Ring Size and Reactivity : Pyrazole-based nitriles (e.g., 2-(1H-Pyrazol-4-yl)acetonitrile) exhibit higher ring strain due to the five-membered structure, accelerating cycloaddition reactions compared to six-membered pyridazines .

Key Observations:

- Solubility : Pyridazine and pyridine derivatives show moderate solubility in polar solvents (e.g., DMSO), whereas trifluoromethylated pyrimidines are less water-soluble due to increased hydrophobicity .

- Synthetic Yields: Fluorinated and trifluoromethylated compounds often require specialized conditions (e.g., Cs₂CO₃/EDC coupling) but achieve high yields (89–95%) compared to non-fluorinated analogs .

- Log P Trends : The trifluoromethyl group increases Log P (2.10), suggesting enhanced membrane permeability, while pyridine derivatives (Log P ~0.38) are more hydrophilic .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。